5-Benzyl-1,3-oxazinan-2-one

Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity

5-Benzyl-1,3-oxazinan-2-one (CAS: 1803596-94-2) is a uniquely substituted oxazinanone building block featuring a C5-benzyl group that delivers distinct steric and electronic properties vs. 5-phenyl/alkyl analogs. It serves as a versatile chiral auxiliary for stereoselective enolate alkylations and as a key starting point for 11β-HSD1 inhibitor SAR exploration, with literature-reported inhibitor potency reaching sub-nanomolar IC50. The unsubstituted N3 position enables de novo library synthesis. Supplied as a powder with ≥95% purity, suitable for high-throughput medicinal chemistry campaigns and asymmetric synthesis applications.

Molecular Formula C11H13NO2
Molecular Weight 191.23
CAS No. 1803596-94-2
Cat. No. B2588573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-1,3-oxazinan-2-one
CAS1803596-94-2
Molecular FormulaC11H13NO2
Molecular Weight191.23
Structural Identifiers
SMILESC1C(COC(=O)N1)CC2=CC=CC=C2
InChIInChI=1S/C11H13NO2/c13-11-12-7-10(8-14-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
InChIKeyAWWXMILBWYRPRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Benzyl-1,3-oxazinan-2-one (CAS 1803596-94-2): Core Structure and Procurement-Relevant Identification


5-Benzyl-1,3-oxazinan-2-one (CAS: 1803596-94-2) is a heterocyclic compound belonging to the oxazinanone class, characterized by a six-membered 1,3-oxazinan-2-one core with a benzyl substituent at the 5-position [1]. The molecular formula is C11H13NO2 with a molecular weight of 191.23 g/mol [1][2]. This compound is commercially available from multiple vendors with typical purity specifications of ≥95% [2]. The 1,3-oxazinan-2-one scaffold is recognized as a privileged structure in medicinal chemistry, having been investigated for applications including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition, antibacterial activity, and chiral auxiliary applications [3][4].

Why 5-Benzyl-1,3-oxazinan-2-one Cannot Be Interchanged with Other 1,3-Oxazinan-2-one Derivatives


Substitution at the 5-position of the 1,3-oxazinan-2-one scaffold fundamentally alters both the compound's physicochemical profile and its synthetic utility. The benzyl substituent at C5 introduces distinct steric and electronic properties compared to analogs bearing phenyl, alkyl, or hydrogen at this position [1][2]. In the context of chiral auxiliary applications, the steric bulk of the C5 substituent directly governs diastereoselectivity in enolate alkylation reactions [3]. For medicinal chemistry applications targeting 11β-HSD1, structure-activity relationship studies demonstrate that modifications to the oxazinanone core—including substituent identity and position—produce IC50 values spanning from 0.8 nM to >1000 nM, confirming that generic substitution across this class is not scientifically defensible [4]. 5-Benzyl-1,3-oxazinan-2-one represents a specific structural entry with defined substitution that cannot be approximated by other oxazinanone derivatives.

Quantitative Differentiation Evidence for 5-Benzyl-1,3-oxazinan-2-one (CAS 1803596-94-2)


Benzyl vs. Phenyl C5 Substituent: Steric Differentiation in Chiral Auxiliary Applications

For oxazinanone-based chiral auxiliaries, the steric bulk of the C5 substituent is the primary determinant of diastereoselectivity in enolate alkylation reactions [1]. 5-Benzyl-1,3-oxazinan-2-one provides a benzyl substituent that offers distinct conformational constraints compared to 5-phenyl-1,3-oxazinan-2-one. The benzyl group introduces a flexible methylene spacer between the aromatic ring and the oxazinanone core, enabling different enolate face-shielding geometries than the directly attached phenyl ring [2].

Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity Enolate Alkylation

C5-Benzyl Substitution Pattern vs. N3-Substituted Oxazinanone Derivatives: Scaffold Functionalization Access

5-Benzyl-1,3-oxazinan-2-one features an unsubstituted nitrogen at N3 (as indicated by the NH in its SMILES structure c1ccc(cc1)CC2CNC(=O)OC2), distinguishing it from N3-substituted oxazinanone derivatives commonly employed as 11β-HSD1 inhibitors [1][2]. In the 11β-HSD1 inhibitor series, compounds with N3-substitution achieved IC50 values ranging from 0.8 nM to 42 nM [3]. The unsubstituted N3 in 5-benzyl-1,3-oxazinan-2-one provides a versatile handle for subsequent N-functionalization, offering synthetic flexibility not available in pre-functionalized N3-substituted analogs [4].

Medicinal Chemistry Scaffold Functionalization 11β-HSD1 Inhibition Structure-Activity Relationship

Commercially Available Purity Specification: ≥95% with Physical Form Documentation

5-Benzyl-1,3-oxazinan-2-one is commercially available with documented purity specifications of ≥95% [1]. The compound is supplied as a powder with ambient shipping conditions . While direct comparative purity data against other oxazinanone derivatives are not standardized across vendors, the availability of a defined purity specification (95%+) provides procurement-relevant quality assurance [1].

Chemical Procurement Purity Specification Quality Control Research-Grade Reagent

Research and Industrial Application Scenarios for 5-Benzyl-1,3-oxazinan-2-one (CAS 1803596-94-2)


Asymmetric Synthesis Using Oxazinanone-Based Chiral Auxiliaries

Researchers pursuing stereoselective enolate alkylations and aldol reactions can employ 5-benzyl-1,3-oxazinan-2-one as a chiral auxiliary scaffold. The C5-benzyl substituent provides steric bulk that influences enolate facial selectivity, a feature established in oxazinanone auxiliary chemistry [1]. This compound offers an alternative substitution pattern to more common 5-phenyl or 5-alkyl oxazinanone auxiliaries, potentially enabling distinct diastereoselectivity profiles in asymmetric transformations [1].

Medicinal Chemistry Scaffold for 11β-HSD1 Inhibitor Development

In the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for metabolic disorders, the 1,3-oxazinan-2-one core represents a validated pharmacophore with demonstrated inhibitor potency ranging from 0.8 nM to 42 nM in optimized derivatives [2][3]. 5-Benzyl-1,3-oxazinan-2-one provides an unsubstituted N3 position, offering a versatile starting point for SAR exploration through N-functionalization [4]. This structural feature distinguishes it from pre-optimized N3-substituted 11β-HSD1 inhibitors and enables de novo library synthesis [4].

Versatile Small Molecule Scaffold for Heterocyclic Library Synthesis

5-Benzyl-1,3-oxazinan-2-one serves as a building block for generating diverse chemical libraries through derivatization at both the N3 position and the C5 benzyl moiety . The 1,3-oxazinan-2-one ring system has demonstrated activity in multiple therapeutic areas including antibacterial applications, anti-inflammatory activity, and anti-HIV research [5]. The compound's powder form and ≥95% purity specification make it suitable for high-throughput synthesis and medicinal chemistry campaigns requiring consistent starting material quality [6].

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